molecular formula C21H20N4O3 B11234564 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11234564
M. Wt: 376.4 g/mol
InChI Key: QNIZQOSBNBBEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Acetylation: Introduction of the acetamido group can be done using acetic anhydride or acetyl chloride.

    Substitution Reactions: Phenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.

    Substitution: Various substitution reactions can occur, especially at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-methylphenyl)acetamide: A closely related compound with similar structure and properties.

    Pyridazine Derivatives: Other compounds in this class with varying substituents.

Uniqueness

The uniqueness of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-14-8-6-7-11-17(14)23-20(27)13-25-21(28)19(22-15(2)26)12-18(24-25)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

QNIZQOSBNBBEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.